
(-)-2-Iodooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-2-Iodooctane: is an organic compound with the molecular formula C8H17I. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl iodides family, which are known for their reactivity in various organic synthesis reactions. The presence of the iodine atom makes it a valuable intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method to prepare (-)-2-Iodooctane is through the halogenation of octane. This involves the reaction of octane with iodine in the presence of a radical initiator such as ultraviolet light or a peroxide.
Substitution Reactions: Another method involves the substitution of a hydroxyl group in 2-octanol with iodine. This can be achieved using reagents like phosphorus triiodide (PI3) or iodine and red phosphorus.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where octane is reacted with iodine under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (-)-2-Iodooctane can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: It can also undergo elimination reactions to form alkenes. For example, treating this compound with a strong base like potassium tert-butoxide can result in the formation of 1-octene.
Oxidation and Reduction: While this compound itself is not typically oxidized or reduced, it can participate in reactions where other components are oxidized or reduced.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3).
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt).
Major Products:
Substitution: 2-Octanol, 2-Octanenitrile.
Elimination: 1-Octene.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (-)-2-Iodooctane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Radiolabeling: The iodine atom in this compound can be replaced with radioactive iodine isotopes, making it useful in radiolabeling studies for tracking biological processes.
Industry:
Material Science: It is used in the preparation of various materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (-)-2-Iodooctane in chemical reactions primarily involves the reactivity of the iodine atom. The iodine atom is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. In nucleophilic substitution, the nucleophile attacks the carbon atom bonded to iodine, displacing the iodine atom. In elimination reactions, a base abstracts a proton from a carbon atom adjacent to the carbon-iodine bond, resulting in the formation of a double bond and the release of iodine.
Comparación Con Compuestos Similares
2-Bromooctane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to (-)-2-Iodooctane.
2-Chlorooctane: Contains a chlorine atom. It is even less reactive than 2-bromooctane due to the stronger carbon-chlorine bond.
2-Fluorooctane: Contains a fluorine atom. It is the least reactive among the halooctanes due to the very strong carbon-fluorine bond.
Uniqueness:
Reactivity: this compound is more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts due to the weaker carbon-iodine bond.
Applications: Its high reactivity makes it particularly useful in organic synthesis, where rapid and efficient reactions are desired.
Propiedades
Número CAS |
29117-48-4 |
|---|---|
Fórmula molecular |
C8H17I |
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
(2R)-2-iodooctane |
InChI |
InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1 |
Clave InChI |
XFLOGTUFKZCFTK-MRVPVSSYSA-N |
SMILES isomérico |
CCCCCC[C@@H](C)I |
SMILES canónico |
CCCCCCC(C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


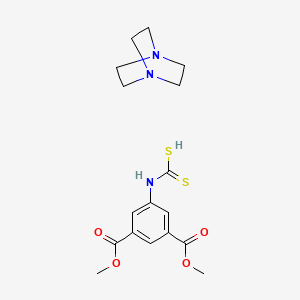
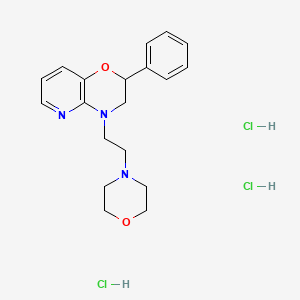
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
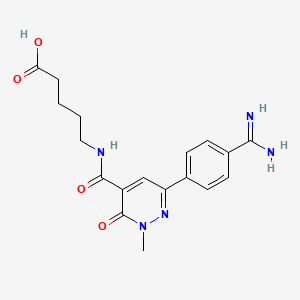
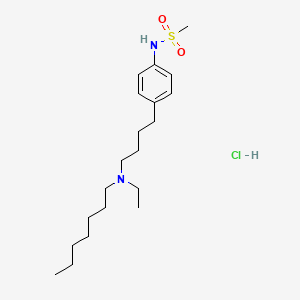
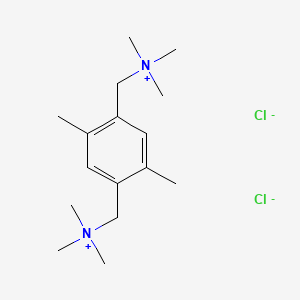
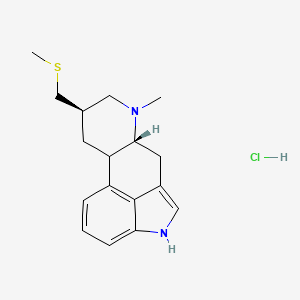

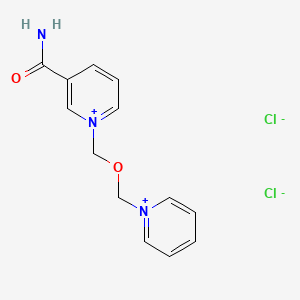
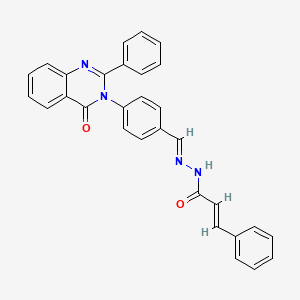
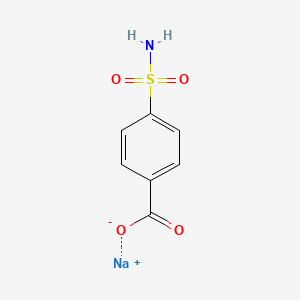
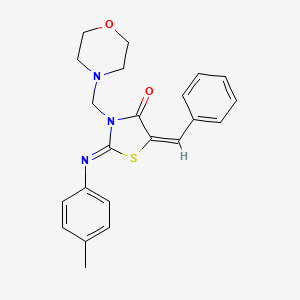
![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)
